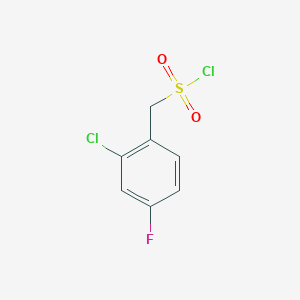

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQTABGNOEWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465845 | |

| Record name | (2-chloro-4-fluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541528-45-4 | |

| Record name | (2-chloro-4-fluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS number 541528-45-4

An In-Depth Technical Guide to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride (CAS 541528-45-4): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a specialized sulfonylating agent increasingly recognized for its utility in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, allows for the introduction of a functional moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides a comprehensive overview of this reagent, intended for researchers, chemists, and drug development professionals. We will delve into a robust, field-tested synthetic pathway, detailed analytical characterization, core reactivity principles, and strategic applications, presenting a holistic view grounded in established chemical principles and practices.

Core Compound Profile and Physicochemical Properties

This compound is a bespoke building block, primarily utilized in laboratory and pilot-scale synthetic applications.[1][2] Its value lies in its capacity to act as a potent electrophile, enabling the formation of stable sulfonamide and sulfonate ester linkages.

| Property | Value | Source |

| CAS Number | 541528-45-4 | [3][4][5] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [1][4] |

| Molecular Weight | 243.08 g/mol | [1][4] |

| Appearance | Typically a solid (based on related structures) | N/A |

| Classification | Benzene derivative, Sulfonyl chloride | [2] |

Recommended Synthetic Pathway

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A reliable and scalable synthesis is not directly published; however, a logical and robust three-step pathway can be engineered from readily available starting materials. This proposed route leverages well-established, high-yielding transformations common in process chemistry.

Caption: Proposed three-step synthesis of the target compound.

Step 1: Benzylic Bromination of 2-Chloro-4-fluorotoluene

Causality: The synthesis commences with the selective halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is the method of choice. This approach offers superior selectivity for the benzylic position over aromatic bromination and avoids the hazards associated with using elemental bromine. Carbon tetrachloride (CCl₄) or cyclohexane are suitable solvents that facilitate the radical chain reaction.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-4-fluorotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.) in CCl₄ (approx. 0.5 M).

-

Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar).

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid byproduct and wash with a small amount of cold CCl₄.

-

Wash the filtrate sequentially with water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Chloro-4-fluorobenzyl bromide, which can be used directly in the next step or purified by vacuum distillation. A synthetic route for this transformation has been documented.[6]

Step 2: Nucleophilic Substitution to (2-Chloro-4-fluorophenyl)methanethiol

Causality: The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack. Conversion to the thiol is efficiently achieved using thiourea. This method is preferable to using sodium hydrosulfide (NaSH) as it avoids the handling of gaseous H₂S and proceeds through a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

Experimental Protocol:

-

Dissolve the crude 2-Chloro-4-fluorobenzyl bromide (1.0 eq.) in ethanol in a round-bottom flask.

-

Add thiourea (1.1 eq.) and heat the mixture to reflux for 3-5 hours to form the S-benzylisothiouronium bromide salt.

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the mixture and add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

-

Heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate salt.

-

Cool the reaction to room temperature and acidify carefully with cold, dilute hydrochloric acid (HCl) to a pH of ~2-3.

-

Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude (2-Chloro-4-fluorophenyl)methanethiol.

Step 3: Oxidative Chlorination to this compound

Causality: This is the critical transformation to the final product. The oxidation of the thiol to the sulfonyl chloride requires a robust oxidizing agent and a source of chloride. A well-established and environmentally conscious method involves using sodium hypochlorite (bleach) in an acidic aqueous medium.[7] This system generates in situ the necessary oxidizing species (e.g., Cl₂) under controlled conditions, providing a high yield of the desired sulfonyl chloride.

Experimental Protocol:

-

In a jacketed reactor vessel equipped for low-temperature control, prepare a biphasic mixture of dichloromethane (CH₂Cl₂) and 2.4 M hydrochloric acid.

-

Cool the mixture to below -5°C using an acetone/ice or a chiller bath.

-

Slowly add commercial bleach (e.g., 8.25% NaOCl, ~3.5 eq.) via an addition funnel over 20-30 minutes, ensuring the internal temperature remains below 0°C.

-

After stirring for 10 minutes, add a solution of the crude (2-Chloro-4-fluorophenyl)methanethiol (1.0 eq.) in a small amount of CH₂Cl₂ portion-wise over 15 minutes, maintaining the low temperature.

-

Stir the resulting suspension vigorously for 30-60 minutes below -5°C.

-

Quench any excess oxidant by carefully adding a 1 M solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with additional CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the final product, this compound. Purification can be achieved via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Analytical Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the 7.2-7.8 ppm range with characteristic splitting patterns due to chloro and fluoro coupling. A singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl group, typically downfield around 4.5-5.5 ppm. |

| ¹³C NMR | Aromatic carbons between 120-140 ppm, with C-F coupling visible. The methylene carbon signal will appear around 60-70 ppm. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |

| IR Spectroscopy | Strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found at ~1370 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms.[8] |

Core Reactivity and Mechanistic Insights

This compound functions as a classic electrophile, with the sulfur atom being highly electron-deficient due to the adjacent oxygen and chlorine atoms.[9] Its primary utility stems from its reaction with nucleophiles, most notably amines and alcohols, in the presence of a non-nucleophilic base.

Caption: Key reactions of the title sulfonyl chloride.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur center, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

Protocol: Synthesis of a Model Sulfonamide

-

Dissolve the amine substrate (1.0 eq.) in CH₂Cl₂ in a flask under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq.), and cool the mixture to 0°C.

-

Add a solution of this compound (1.1 eq.) in CH₂Cl₂ dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the crude sulfonamide, which can be purified by column chromatography or recrystallization.

Strategic Applications in Drug Discovery

The incorporation of chlorine and fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[10] this compound serves as a valuable reagent for introducing this specific structural motif.

-

Scaffold Decoration: It allows for the "decoration" of core scaffolds containing free amine or hydroxyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The sulfonamide group is a key pharmacophore found in numerous approved drugs. The attached 2-chloro-4-fluorophenyl group can fine-tune properties such as pKa, solubility, and cell permeability.

-

Metabolic Blocking: The halogen atoms can serve as metabolic blockers, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at those positions, thereby increasing the half-life of a drug candidate.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound must be handled with care.

-

Hazards: The compound is corrosive and a lachrymator. It reacts with water and other nucleophiles, potentially in a highly exothermic manner.[9][11] Contact with moisture can produce corrosive hydrogen chloride gas.[11]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent decomposition by moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases. Storing under an inert gas is recommended for long-term stability.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in modern synthetic and medicinal chemistry. Its well-defined reactivity, coupled with the desirable properties imparted by its halogenated phenyl moiety, makes it a powerful tool for the synthesis of complex molecules and the optimization of drug candidates. The synthetic and handling protocols detailed in this guide provide a robust framework for its effective and safe utilization in a research and development setting.

References

-

This compound || cas 541528-45-4 ||. 007Chemicals. Available at: [Link]

-

This compound - High purity. Georganics. Available at: [Link]

-

Exploring 2-Chloro-4-Fluorobenzyl Chloride: Properties and Applications. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.

-

Methanesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

-

This compound (C7H5Cl2FO2S). PubChem. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie. Available at: [Link]

-

Methanesulfonyl cyanide. Organic Syntheses Procedure. Available at: [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

Methanesulfonyl chloride. Wikipedia. Available at: [Link]

- EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Available at: [Link]

Sources

- 1. 007chemicals.com [007chemicals.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | 541528-45-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 541528-45-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2-Chloro-4-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. PubChemLite - this compound (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]

- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Physicochemical Properties of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Abstract: This document provides a concise technical overview of the fundamental physicochemical properties of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a key intermediate in various synthetic applications. The primary focus of this guide is to establish the compound's molecular identity through its chemical formula and precise molecular weight, supported by its CAS registry number for unambiguous identification. This information is critical for researchers and professionals in drug development and chemical synthesis for stoichiometric calculations, analytical characterization, and regulatory documentation.

Chemical Identity and Molecular Formula

This compound is an organosulfur compound characterized by a benzene ring substituted with chlorine and fluorine atoms, and a methanesulfonyl chloride group.[1] The precise arrangement of these functional groups is critical to its reactivity and utility in synthetic chemistry.

The molecular formula has been determined to be C₇H₅Cl₂FO₂S .[2][3][4][5] This formula delineates the exact number of constituent atoms: seven carbon, five hydrogen, two chlorine, one fluorine, two oxygen, and one sulfur atom. This elemental composition is the foundation for all further physicochemical characterizations.

Molecular Weight

The molecular weight of a compound is a critical parameter for all quantitative applications, including reaction stoichiometry, solution preparation, and analytical measurements. Based on the isotopic composition of its constituent elements, the molecular weight of this compound is 243.08 g/mol .[2][3][5]

Data Summary Table

| Parameter | Value | Source |

| Chemical Name | This compound | Georganics[1] |

| CAS Number | 541528-45-4 | Santa Cruz Biotechnology[2][5] |

| Molecular Formula | C₇H₅Cl₂FO₂S | PubChem[4] |

| Molecular Weight | 243.08 g/mol | 007Chemicals[3] |

Chemical Structure

To provide a clear representation of the atomic connectivity and spatial arrangement of the functional groups, the following structural diagram is provided. The structure is fundamental to understanding the molecule's chemical behavior and steric properties.

Caption: 2D structure of this compound.

Experimental Protocols

Protocol 4.1: Molecular Weight Verification by Mass Spectrometry

-

Objective: To experimentally confirm the molecular weight of this compound.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

-

Methodology:

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or dichloromethane.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

-

Analyze the resulting spectrum for the molecular ion peak [M]+ or relevant adducts (e.g., [M+H]+, [M+Na]+).

-

Compare the experimentally determined mass-to-charge ratio (m/z) with the theoretically calculated value based on the molecular formula.

-

Protocol 4.2: Workflow for Purity Assessment using HPLC

-

Objective: To determine the purity of a sample of this compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Methodology:

-

Develop a suitable HPLC method, including selection of a column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and flow rate.

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Analyze the chromatogram to identify the main peak corresponding to the compound and any impurity peaks.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

-

Caption: HPLC Purity Assessment Workflow.

References

-

007Chemicals. This compound || cas 541528-45-4. [Link]

-

Georganics. This compound - High purity. [Link]

-

PubChem. This compound (C7H5Cl2FO2S). [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details a plausible and practical multi-step synthetic pathway, starting from the readily available precursor, 2-chloro-4-fluorotoluene. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of critical process parameters. The guide also includes a thorough section on the characterization of the final product and essential intermediates, as well as comprehensive safety protocols. Our objective is to furnish a document that is not only scientifically rigorous but also serves as a practical handbook for the laboratory-scale synthesis of this important molecule.

Introduction and Significance

This compound [CAS 541528-45-4] is a sulfonyl chloride derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the chloro and fluoro substituents on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for creating new chemical entities with desired biological activities.

The sulfonyl chloride functional group is a versatile reactive handle, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its utility in the synthesis of a diverse array of more complex molecules.

This guide will delineate a robust synthetic strategy for the preparation of this compound, providing the necessary detail to enable its successful synthesis in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2-chloro-4-fluorotoluene. The overall synthetic transformation is depicted below:

Figure 1: Proposed synthetic route for this compound.

This pathway was selected for its reliance on well-established and high-yielding reactions, starting from a commercially available material. Each step will be discussed in detail in the following sections.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 2-Chloro-4-fluorobenzyl chloride

The initial step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator.

Reaction Scheme:

Mechanism: The reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Figure 2: Mechanism of free-radical chlorination.

Experimental Protocol:

-

Materials:

-

2-Chloro-4-fluorotoluene (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq) or Chlorine gas (Cl₂)

-

Azobisisobutyronitrile (AIBN) (catalytic amount, if not using UV light)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

-

-

Procedure:

-

In a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-chloro-4-fluorotoluene in the chosen solvent.

-

If using a chemical initiator, add AIBN to the solution.

-

Heat the mixture to reflux (for AIBN initiation) or irradiate with a UV lamp.

-

Slowly add sulfuryl chloride or bubble chlorine gas through the solution.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-chloro-4-fluorobenzyl chloride as a colorless to light yellow liquid[1].

-

Causality of Choices: Sulfuryl chloride is often preferred over chlorine gas in a laboratory setting due to its ease of handling as a liquid. AIBN is a common and effective radical initiator that decomposes at a convenient temperature. The aqueous workup is essential to remove any remaining acid and unreacted reagents.

Step 2: Synthesis of (2-Chloro-4-fluorophenyl)methanethiol

The conversion of the benzyl chloride to the corresponding thiol can be achieved through several methods. A common and effective method involves the use of thiourea followed by hydrolysis. This two-step, one-pot procedure minimizes the formation of the corresponding disulfide byproduct.

Reaction Scheme:

-

2-Chloro-4-fluorobenzyl chloride + S=C(NH₂)₂ → [Isothiouronium salt]

-

[Isothiouronium salt] + NaOH → (2-Chloro-4-fluorophenyl)methanethiol + Urea + NaCl

Mechanism: The reaction first proceeds via an Sₙ2 reaction where the sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion to form a stable isothiouronium salt. Subsequent hydrolysis of this salt with a strong base yields the desired thiol.

Experimental Protocol:

-

Materials:

-

2-Chloro-4-fluorobenzyl chloride (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol or other suitable polar solvent

-

Sodium hydroxide (NaOH) (2.5 eq)

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable extraction solvent

-

-

Procedure:

-

Dissolve 2-chloro-4-fluorobenzyl chloride and thiourea in ethanol and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide in water.

-

Heat the mixture to reflux for another 2-3 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with concentrated HCl until it is acidic to litmus paper.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude (2-Chloro-4-fluorophenyl)methanethiol. Further purification can be achieved by vacuum distillation.

-

Causality of Choices: The use of thiourea prevents the formation of large amounts of the corresponding disulfide, which can be a significant side product when using reagents like sodium hydrosulfide. The basic hydrolysis of the intermediate isothiouronium salt is a clean and efficient way to liberate the free thiol.

Step 3: Synthesis of this compound

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. This transformation can be achieved using various oxidizing agents in the presence of a chloride source.

Reaction Scheme:

(2-Chloro-4-fluorophenyl)methanethiol + Oxidizing agent/Chloride source → this compound

Mechanism: The exact mechanism can vary depending on the reagents used. Generally, the thiol is oxidized to a sulfenic acid, then a sulfinic acid, and finally to the sulfonyl chloride in the presence of a chlorinating agent.

Experimental Protocol:

-

Materials:

-

(2-Chloro-4-fluorophenyl)methanethiol (1.0 eq)

-

Aqueous sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS) and HCl

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

-

Procedure (using bleach):

-

Dissolve the (2-Chloro-4-fluorophenyl)methanethiol in dichloromethane and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (bleach) dropwise, maintaining the temperature below 10 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer and wash it with water, a dilute solution of sodium thiosulfate (to quench any excess oxidant), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Causality of Choices: Sodium hypochlorite is an inexpensive and readily available oxidizing agent suitable for this transformation. The use of a biphasic system with dichloromethane allows for easy separation of the product. The sodium thiosulfate wash is a crucial step to ensure the removal of any residual oxidizing agent, which could lead to product degradation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 541528-45-4 | [2] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [2] |

| Molecular Weight | 243.08 g/mol | [2] |

| Appearance | Expected to be a solid or oil | |

| ¹H NMR | Expected chemical shifts (ppm): Aromatic protons (7.0-7.5), Methylene protons (4.5-5.0) | Predicted |

| ¹³C NMR | Expected chemical shifts (ppm): Aromatic carbons (115-140), Methylene carbon (55-65) | Predicted |

| Mass Spectrum (EI) | Expected m/z for [M]⁺: 242, 244 (isotope pattern for 2 Cl atoms) | Predicted |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

All intermediates and reagents used in this synthesis should also be handled with care, following their respective Safety Data Sheets (SDS). In particular, chlorine gas and sulfuryl chloride are highly toxic and corrosive. Thiols are known for their strong, unpleasant odors and should be handled in a fume hood.

Conclusion

This technical guide has outlined a practical and efficient synthetic route for the preparation of this compound. The described three-step process, starting from 2-chloro-4-fluorotoluene, utilizes well-understood chemical transformations and provides detailed experimental protocols. By following the procedures and safety precautions detailed in this guide, researchers and scientists can confidently synthesize this valuable intermediate for their research and development needs. The information presented herein is intended to serve as a comprehensive resource, fostering a deeper understanding of the chemistry involved and enabling the successful execution of this synthesis.

References

-

Adams, R., & Marvel, C. S. (n.d.). THIOPHENOL. Organic Syntheses, 1, 504. [Link]

-

Adams, R., & Marvel, C. S. (n.d.). BENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 84. [Link]

-

WIPO. (1997). METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE. (WO/1997/003952). Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE. (WO1997003952A1).

-

Douglass, I. B., & Farah, B. S. (n.d.). METHANESULFINYL CHLORIDE. Organic Syntheses, 4, 640. [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PURIFYING METHANESULFONYL CHLORIDE. (FR2736913A1).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Exploring 2-Chloro-4-Fluorobenzyl Chloride: Properties and Applications. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride

This technical guide provides a comprehensive analysis of the expected spectral data for (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the limited availability of direct experimental spectra in public databases, this document synthesizes predicted data based on fundamental principles of spectroscopy and data from structurally analogous compounds. It is designed to serve as a practical resource for the characterization and quality control of this important chemical intermediate.

Introduction and Physicochemical Properties

This compound is a halogenated organosulfur compound with the molecular formula C₇H₅Cl₂FO₂S.[1][2] Its structure, featuring a substituted benzene ring attached to a methanesulfonyl chloride moiety, makes it a versatile reagent in organic synthesis. Understanding its spectral characteristics is crucial for confirming its identity, purity, and for monitoring reaction progress.

| Property | Value | Source |

| CAS Number | 541528-45-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [1][2] |

| Molecular Weight | 243.08 g/mol | [1][2] |

| Appearance | Expected to be a solid or liquid | N/A |

| Solubility | Soluble in polar organic solvents | [3] |

| Reactivity | Reactive towards water, alcohols, and amines | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | dd | 1H | Ar-H | Proton ortho to the sulfonylmethyl group and meta to the fluorine, deshielded by both. |

| ~ 7.2 - 7.4 | ddd | 1H | Ar-H | Proton meta to both the chlorine and the sulfonylmethyl group, showing coupling to fluorine. |

| ~ 7.1 - 7.3 | dd | 1H | Ar-H | Proton ortho to the chlorine and meta to the sulfonylmethyl group. |

| ~ 5.0 - 5.2 | s | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing sulfonyl chloride group and the aromatic ring. |

Causality behind Experimental Choices: The choice of a standard NMR solvent like CDCl₃ is crucial as it is a common solvent for many organic compounds and has a well-defined residual solvent peak. A typical magnetic field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the complex splitting patterns of the aromatic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 (d, ¹JCF ≈ 250 Hz) | C -F | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~ 135 - 140 (d) | C -Cl | Aromatic carbon bonded to chlorine, with a smaller coupling to fluorine. |

| ~ 130 - 135 (d) | C -CH₂ | Quaternary aromatic carbon attached to the methanesulfonyl chloride group. |

| ~ 130 - 135 (d) | Ar-C H | Aromatic methine carbon. |

| ~ 118 - 122 (d, ²JCF ≈ 20-25 Hz) | Ar-C H | Aromatic methine carbon ortho to the fluorine, showing a two-bond coupling. |

| ~ 115 - 120 (d, ²JCF ≈ 20-25 Hz) | Ar-C H | Aromatic methine carbon ortho to the fluorine, showing a two-bond coupling. |

| ~ 55 - 60 | -C H₂- | Methylene carbon, shifted downfield due to the adjacent sulfonyl chloride and aromatic ring. |

Standard Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₂-) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1370 - 1350 | Strong | Asymmetric SO₂ stretch (sulfonyl chloride) |

| 1180 - 1160 | Strong | Symmetric SO₂ stretch (sulfonyl chloride) |

| 1250 - 1100 | Strong | C-F stretch |

| 800 - 600 | Strong | C-Cl stretch |

Expertise & Experience Insight: The two strong bands for the sulfonyl chloride group (asymmetric and symmetric SO₂ stretches) are highly characteristic and are key diagnostic peaks for confirming the presence of this functional group. Due to the compound's reactivity with water, it is imperative to use dry KBr for pellet preparation or dry solvents for solution-phase IR to avoid hydrolysis to the corresponding sulfonic acid, which would show a broad O-H stretch.

Standard Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

| m/z | Ion |

| 242/244/246 | [M]⁺˙ (Molecular ion) |

| 177/179 | [M - SO₂Cl]⁺ |

| 143/145 | [C₇H₅ClF]⁺ |

| 99 | [SO₂Cl]⁺ |

Trustworthiness through Self-Validation: The isotopic pattern of the molecular ion peak ([M]⁺˙) should show a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, which is a definitive signature for a molecule containing two chlorine atoms. This provides an internal validation of the elemental composition.

Predicted Fragmentation Pathway

A primary fragmentation pathway is the cleavage of the C-S bond, leading to the formation of the stable (2-chloro-4-fluorobenzyl) cation.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Standard Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also toxic if swallowed or in contact with skin and may be fatal if inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is sensitive to moisture.

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the person to fresh air.[1] If swallowed, rinse mouth with water and call a poison center or doctor immediately.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By combining theoretical predictions with standardized experimental protocols, researchers and scientists can confidently characterize this compound, ensuring its identity and purity for its intended applications. The provided safety information is critical for the proper handling and use of this reactive chemical.

References

- CymitQuimica. SAFETY DATA SHEET: this compound.

- Sigma-Aldrich.

- Santa Cruz Biotechnology. This compound | CAS 541528-45-4.

- PubChemLite. This compound (C7H5Cl2FO2S).

- Fisher Scientific. SAFETY DATA SHEET: (4-Fluorophenyl)methanesulfonyl chloride.

-

Wikipedia. Methanesulfonyl chloride. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of (2-Chloro-4-fluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride stands as a key intermediate in the synthesis of a multitude of pharmacologically active agents and agrochemicals. Its nuanced structure, featuring a halogenated phenyl ring appended to a reactive sulfonyl chloride moiety, presents both unique opportunities and specific challenges in synthetic chemistry. A thorough understanding of its physical properties, namely its melting and boiling points, is not merely an academic exercise but a cornerstone of process development, purification, and quality control. This guide, compiled from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it offers a comprehensive framework for the experimental determination of these critical parameters, grounded in established methodologies and contextualized by the physicochemical principles that govern the behavior of substituted aryl sulfonyl chlorides.

Compound Identification and Molecular Profile

Prior to any experimental undertaking, a clear identification of the subject compound is paramount. The following table summarizes the key molecular identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 541528-45-4 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [1][3][4] |

| Molecular Weight | 243.08 g/mol | [1][3] |

| Predicted XlogP | 2.6 | [4] |

The Physical State: A Macroscopic Reflection of Microscopic Forces

The workflow for the precise determination of these properties is a fundamental skill in synthetic chemistry. The following sections provide a detailed, step-by-step guide to these experimental procedures.

Experimental Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a crucial indicator of purity.

Principle

The melting point is determined by packing a small amount of the solid into a capillary tube and heating it slowly in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Detailed Experimental Protocol

-

Sample Preparation :

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

-

Capillary Tube Packing :

-

Take a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to facilitate packing.

-

The packed sample should be approximately 2-3 mm in height.[5]

-

-

Melting Point Apparatus :

-

Utilize a calibrated melting point apparatus, which typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Measurement :

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating the sample at a faster rate (e.g., 10-20 °C/min) to get a rough estimate.[6]

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the melting point is approached.[5]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting).

-

The recorded range is the melting point of the substance.

-

Logical Framework for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Experimental Determination of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Similar to the melting point, the boiling point is a key physical constant used for identification and purity assessment. Since this compound is a sulfonyl chloride, it is expected to be a liquid or a low-melting solid at room temperature, making boiling point determination relevant. Given its reactivity, especially with water, determination should be conducted under anhydrous conditions.

Principle

For small quantities of liquid, the boiling point can be determined using the Siwoloboff method. This involves heating a small sample of the liquid in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure. The temperature at which this occurs is the boiling point.

Detailed Experimental Protocol

-

Sample Preparation :

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

-

-

Capillary Tube Insertion :

-

Take a capillary tube sealed at one end.

-

Place the capillary tube into the test tube with the open end downwards, so that the sealed end is above the liquid surface.

-

-

Apparatus Setup :

-

Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube or an oil bath) filled with a suitable high-boiling liquid like mineral oil or silicone oil.

-

-

Measurement :

-

Heat the bath gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly while stirring.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[7]

-

Record this temperature.

-

Logical Framework for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Expected Properties and Influence of Substituents

The presence of a chloro and a fluoro group on the phenyl ring of phenylmethanesulfonyl chloride will undoubtedly alter its physical properties.

-

Melting Point : The introduction of substituents can either increase or decrease the melting point depending on their effect on the crystal lattice energy. Symmetrical substitution patterns often lead to higher melting points due to more efficient crystal packing. In the case of this compound, the 2,4-disubstitution pattern may disrupt crystal symmetry compared to a more symmetrical isomer, potentially leading to a lower melting point than might be expected based on molecular weight increase alone.

-

Boiling Point : The boiling point is primarily influenced by the strength of intermolecular forces. The chloro and fluoro substituents increase the molecular weight and polarity of the molecule, which would be expected to lead to a higher boiling point compared to the unsubstituted phenylmethanesulfonyl chloride due to stronger dipole-dipole interactions and London dispersion forces.

Conclusion and Best Practices

While a definitive data sheet for the melting and boiling points of this compound is not currently established in the public literature, this guide provides the robust experimental framework necessary for any research or development professional to determine these critical parameters with precision and confidence. Adherence to these detailed protocols will ensure the generation of reliable data, which is fundamental to the successful scale-up, purification, and application of this important chemical intermediate. As a Senior Application Scientist, I stress the importance of careful experimental technique, proper calibration of equipment, and meticulous observation in obtaining accurate and reproducible results.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

-

Melting Point Determination / General Tests. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

This compound - High purity | EN. (n.d.). Georganics. Retrieved from [Link]

-

This compound (C7H5Cl2FO2S). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound || cas 541528-45-4 ||. (n.d.). 007Chemicals. Retrieved from [Link]

-

Determination of the boiling point of an organic liquid. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

-

Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740. (n.d.). PubChem. Retrieved from [Link]

-

Methanesulfonyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride in Organic Solvents for Pharmaceutical Development

Abstract: (2-Chloro-4-fluorophenyl)methanesulfonyl chloride is a key sulfonating agent and building block in the synthesis of novel pharmaceutical compounds.[1][2] Its effective use in process development, reaction optimization, and purification is fundamentally dependent on a thorough understanding of its solubility characteristics. This in-depth guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility. While specific quantitative data is scarce in public literature, this document outlines the expected solubility profile based on physicochemical principles, presents a robust, self-validating protocol for its experimental determination, and details the critical safety procedures required for handling. This guide is intended for researchers, chemists, and drug development professionals seeking to confidently and safely utilize this important synthetic intermediate.

Introduction: A Critical Reagent in Medicinal Chemistry

This compound, identified by CAS Number 541528-45-4, is an aromatic sulfonyl chloride of increasing interest in drug discovery.[2][3] Its structural features—an activated sulfonyl chloride moiety on a halogenated phenylmethane scaffold—make it a versatile precursor for synthesizing a wide array of sulfonamides.[4][5] Sulfonamides are a privileged functional group in medicine, found in drugs with antibacterial, diuretic, and anticancer activities.[1]

The success of any synthetic step involving this reagent hinges on its dissolution in a suitable solvent system. Proper solvent selection is paramount for achieving reaction homogeneity, controlling reaction kinetics, simplifying work-up and purification, and ensuring process safety and scalability. This guide addresses the core challenge of solvent selection by providing both a theoretical framework and a practical, reliable methodology for solubility assessment.

Physicochemical Properties Governing Solubility

The solubility behavior of this compound is dictated by its molecular structure, which features a large, nonpolar substituted aromatic ring and a highly polar, electrophilic sulfonyl chloride group.

-

Polarity and "Like Dissolves Like" : The molecule possesses a significant dipole moment due to the electronegative oxygen, fluorine, and chlorine atoms. However, the overall character is dominated by the phenyl ring, suggesting good solubility in aprotic solvents of moderate to low polarity. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene are predicted to be effective.

-

Reactivity—The Critical Limiting Factor : Sulfonyl chlorides are a reactive functional group.[6] They readily react with nucleophilic solvents, particularly protic solvents like water and alcohols, to yield the corresponding sulfonic acids or sulfonate esters.[4][6] This reaction is often irreversible and accelerated by heat or the presence of bases.

Field Insight: The inherent reactivity of the -SO₂Cl group means that for solubility screening, one must prioritize chemically compatible, aprotic solvents. Using protic solvents like methanol or ethanol is not recommended for determining simple physical solubility, as the measured value would be complicated by solvolysis, where the compound is consumed over time.[4] These solvents should only be considered as reactive media, not inert carriers.

Predicted Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile can be extrapolated from the compound's structure and the known behavior of analogous sulfonyl chlorides. This profile serves as a starting point for experimental verification.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Remarks |

| Chlorinated | Dichloromethane (DCM) | Soluble | Aprotic, moderately polar. Excellent general-purpose solvent for initial trials. |

| Chloroform | Soluble | Similar to DCM. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Aprotic polar solvent. Good solvating power. Must be anhydrous. |

| Diethyl Ether | Sparingly Soluble | Lower polarity than THF may limit solubility. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Aprotic, moderately polar. A common solvent in synthesis and chromatography. |

| Aromatics | Toluene | Sparingly Soluble | Nonpolar. Solubility may be limited but useful for certain reaction types. |

| Ketones | Acetone | Soluble | Aprotic polar solvent. Must be anhydrous to prevent potential side reactions. |

| Amides | Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent. Use with caution as it can promote side reactions. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive / Insoluble | Reacts to form sulfonic acid or esters.[6] Very low physical solubility expected. |

| Nonpolar | Hexanes, Heptane | Insoluble | The molecule's polarity is too high for good solubility in aliphatic hydrocarbons. |

A Validated Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative data, the isothermal equilibrium method is the gold standard. This procedure involves creating a saturated solution in equilibrium with an excess of the solid compound at a constant temperature.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol, from preparation to final analysis.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Materials and Equipment

-

This compound (solid)

-

Selected anhydrous organic solvents (HPLC grade or better)

-

2-8 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 50-100 mg). The key is to ensure solid remains undissolved at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected anhydrous solvent to the vial.

-

Sealing: Immediately and tightly seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours.

-

Causality Check: 24 hours is typically sufficient to reach thermodynamic equilibrium. For a self-validating system, a second time point (e.g., 30 or 48 hours) should be analyzed. If the concentration is unchanged, equilibrium has been confirmed.[7]

-

-

Settling: Remove the vial from the shaker and allow it to stand at the same constant temperature for 1-2 hours to let the undissolved solids settle.

-

Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial.

-

Causality Check: This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility. PTFE is chosen for its broad chemical resistance.[8]

-

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the calibrated range of the analytical method.

-

Analysis: Analyze the diluted sample by a validated HPLC method to determine the precise concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Analytical Quantification by HPLC

HPLC is the preferred method for quantification due to its high specificity, sensitivity, and accuracy.[8][9]

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

-

Detector: A UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm) is appropriate.

-

Calibration: A multi-point calibration curve must be prepared using accurately weighed standards of this compound to ensure quantitative accuracy.

Mandatory Safety and Handling Protocols

Sulfonyl chlorides are hazardous materials that demand strict safety protocols.[10]

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[11][12] Always handle in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat at all times.[13][14]

-

Moisture Sensitivity: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[11][14] It reacts with moisture in the air, which can degrade the material and produce corrosive HCl gas.[15]

-

Spill Management: In case of a spill, do not use water. Absorb the spill with an inert, dry material like sand or vermiculite. Neutralize the area with a weak base like sodium bicarbonate slurry, and dispose of the waste in accordance with local regulations.

Conclusion

This guide provides a foundational framework for understanding and determining the solubility of this compound. While it is predicted to be soluble in common aprotic organic solvents like DCM, THF, and ethyl acetate, it is reactive and insoluble in protic solvents. For process development and optimization, it is imperative to move beyond prediction and generate precise, quantitative data. The detailed isothermal equilibrium protocol described herein offers a robust and self-validating method to achieve this. Adherence to the stringent safety protocols is non-negotiable to ensure the well-being of all laboratory personnel.

References

- S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - SD Fine-Chem.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- MDPI. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.

- International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE.

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- (n.d.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis.

- Wikipedia. (n.d.). Sulfonyl halide.

- Chemsrc. (2025). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | CAS#:24974-71-8.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Keeffe, J. R., & Valenti, A. M. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.

- Royal Society of Chemistry. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CymitQuimica. (n.d.). This compound.

- PrepChem.com. (n.d.). (a) Preparation of 2-chloro-4-fluorophenyl methanesulfonate.

- BenchChem. (2025). Technical Guide: Solubility Profile of (2-Chlorophenyl)methanesulfonyl Chloride in Organic Solvents.

- (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 541528-45-4.

- Georganics. (n.d.). This compound - High purity | EN.

- PubChemLite. (2025). This compound (C7H5Cl2FO2S).

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- 007Chemicals. (n.d.). This compound || cas 541528-45-4 ||.

- Georganics. (2011). (2-CHLOROPHENYL)METHANESULFONYL CHLORIDE.

- Inchem.org. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.

- American Elements. (n.d.). (2-cyano-4-fluorophenyl)methanesulfonyl chloride | CAS 1258652-29-7.

Sources

- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 2. This compound - High purity | EN [georganics.sk]

- 3. scbt.com [scbt.com]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. pharmajournal.net [pharmajournal.net]

- 8. benchchem.com [benchchem.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. georganics.sk [georganics.sk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride: Structure, Classification, and Synthetic Insights

Executive Summary: This document provides a comprehensive technical overview of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, a specialized organosulfur compound of significant interest in synthetic chemistry. Classified as an aryl-substituted alkanesulfonyl chloride, this reagent serves as a critical building block for introducing the 2-chloro-4-fluorobenzyl moiety into target molecules. This guide elucidates its chemical structure, classification, and physicochemical properties. Furthermore, it proposes a logical, multi-step synthetic pathway, providing detailed protocols and mechanistic rationale. The inherent reactivity and potential applications, particularly in the development of complex sulfonamides for pharmaceutical and agrochemical research, are discussed. Crucially, this guide outlines the significant, albeit inferred, safety and handling protocols necessary for its responsible use in a laboratory setting, drawing from data on analogous compounds.

Introduction and Significance

This compound is a highly functionalized chemical intermediate designed for advanced organic synthesis. Its utility stems from the unique combination of a reactive methanesulfonyl chloride group and a polysubstituted aromatic ring. The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, primarily for its efficient reaction with primary and secondary amines to form stable sulfonamide linkages, a common motif in many therapeutic agents.[1]

The 2-chloro-4-fluorophenyl portion of the molecule provides researchers with a tool to introduce specific electronic and steric properties into a final compound. The presence of halogen atoms like chlorine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating:

-

Lipophilicity: Affecting cell membrane permeability and transport.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the molecule's half-life.

-

Binding Affinity: Participating in specific halogen bonding or other non-covalent interactions with biological targets.

Therefore, this compound is not merely a reagent but a strategic building block for the rational design of novel bioactive compounds.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical reagent is paramount for reproducible science. The structural and physical properties of this compound are summarized below.

Physicochemical Properties

The key identifiers and properties of the compound are consolidated in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | [2][3][4] |

| CAS Number | 541528-45-4 | [2][3][4] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [2][3][5] |

| Molecular Weight | 243.08 g/mol | [2][3] |

| InChI | InChI=1S/C7H5Cl2FO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2 | [5] |

| SMILES | C1=CC(=C(C=C1F)Cl)CS(=O)(=O)Cl | [5] |

| Predicted XlogP | 2.6 | [5] |

Molecular Structure

The structure consists of a central methylene (-CH₂-) bridge linking a 2-chloro-4-fluorophenyl ring to a sulfonyl chloride (-SO₂Cl) functional group.

Caption: Molecular structure of this compound.

Chemical Classification

This compound belongs to several chemical classes, each informing its expected reactivity and handling requirements:

-

Sulfonyl Chloride: The presence of the -SO₂Cl group makes it an electrophilic reagent, highly susceptible to nucleophilic attack.[4] This is its primary reactive center.

-

Benzene Derivative: The substituted aromatic ring is the core scaffold, influencing the overall electronic properties of the molecule.[4]

-

Organohalogen Compound: It contains both covalent carbon-chlorine and carbon-fluorine bonds, contributing to its chemical properties and potential environmental and toxicological profile.

Proposed Synthetic Pathway and Rationale

While specific vendor-proprietary synthesis procedures exist, a plausible and scalable synthetic route can be designed from commercially available starting materials based on established organic chemistry principles. The proposed pathway starts from 2-chloro-4-fluorotoluene.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Causality and Experimental Choices: This protocol is designed for selectivity and safety. The use of NBS/AIBN in Step 1 selectively targets the benzylic position over aromatic halogenation. The Bunte salt intermediate in Step 2 avoids the use of foul-smelling and volatile thiols. Oxidative chlorination in Step 3 is a standard, effective method for converting thiols or their precursors to sulfonyl chlorides.[6]

Step 1: Benzylic Bromination of 2-Chloro-4-fluorotoluene

-

To a solution of 2-chloro-4-fluorotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloro-4-fluorophenyl)methyl bromide, which can be purified by distillation or used directly.

Step 2: Formation of the Bunte Salt

-

Dissolve the crude benzyl bromide from Step 1 in a mixture of ethanol and water.

-

Add sodium thiosulfate pentahydrate (1.2 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring for the disappearance of the starting bromide.

-

Cool the reaction to room temperature. The resulting S-((2-chloro-4-fluorophenyl)methyl) thiosulfate (Bunte salt) may precipitate and can be isolated by filtration.

Step 3: Oxidative Chlorination to the Sulfonyl Chloride

-

Suspend the Bunte salt from Step 2 in a biphasic system of dichloromethane and water, and cool the mixture to 0°C in an ice bath.

-

While stirring vigorously, add a solution of sodium hypochlorite (bleach, excess) and hydrochloric acid.[6] This in-situ generation of chlorine gas must be performed in a well-ventilated fume hood with extreme caution.

-

Maintain the temperature below 5°C and stir for 1-2 hours until the reaction is complete.

-

Separate the organic layer. Wash it carefully with cold brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure (while keeping the temperature low to avoid degradation) to afford the final product, this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent the buildup of HCl.

-

Formation of Sulfonamides: Its reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. This is a crucial transformation in the synthesis of drug candidates.

-

Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters. The resulting methanesulfonate (mesylate) group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[7]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly detailed, its hazard profile can be reliably inferred from its structural class (sulfonyl chloride) and the known properties of analogous compounds like methanesulfonyl chloride and 4-chlorobenzylsulfonyl chloride.[1][7] The compound must be treated as highly hazardous .

| Inferred Hazard | Rationale and Reference Compound |

| Corrosive | Causes severe skin burns and eye damage.[1] (Based on Methanesulfonyl chloride, 4-Chlorobenzylsulfonyl chloride) |

| Lachrymator | Vapors are irritating to the eyes.[7] (Based on Methanesulfonyl chloride) |

| Toxic | Potentially fatal if inhaled and toxic if swallowed or in contact with skin. (Based on Methanesulfonyl chloride) |

| Water Reactive | Reacts exothermically and hydrolyzes with water or moisture to release corrosive hydrogen chloride (HCl) gas.[7] |

Mandatory Handling Protocols:

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood.

-